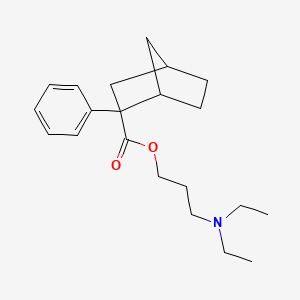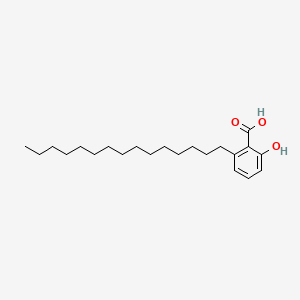
Acétate de bisoxatine
Vue d'ensemble
Description
L'acétate de bisoxatine est un laxatif stimulant utilisé principalement pour le traitement de la constipation et pour la préparation du côlon en vue d'interventions chirurgicales . Il agit en augmentant le péristaltisme et en inhibant l'absorption de l'eau et des ions dans l'intestin, ce qui augmente la teneur en eau des selles et favorise les mouvements intestinaux .
Applications De Recherche Scientifique
Bisoxatin acetate has several scientific research applications, including:
Mécanisme D'action
Target of Action
Bisoxatin acetate is a stimulant laxative . Its primary targets are the cells in the intestine, where it increases peristalsis and inhibits the absorption of water and ions .
Mode of Action
The precise mechanism of Bisoxatin acetate’s stimulant effect and inhibition of water and ion movement is unknown . It is known that it increases the water content of the feces and enhances its movement through the intestine .
Biochemical Pathways
Its primary action is to stimulate intestinal peristalsis and inhibit the absorption of water and ions in the intestine . This results in an increase in the water content of the feces, facilitating its passage through the intestine .
Pharmacokinetics
Once dissociated from acetate, some Bisoxatin is absorbed with a Tmax of 4 hours . The absorbed compound is metabolized to Bisoxatin glucuronide . It is primarily excreted in the feces 48-72 hours after administration as the free parent compound, with a small amount remaining as the acetate salt . Bisoxatin glucuronide and a trace amount of parent compound are eliminated in the urine .
Result of Action
The primary result of Bisoxatin acetate’s action is an increase in the water content of the feces and its movement through the intestine . This leads to a laxative effect, making it useful for the treatment of constipation and for preparation of the colon for surgical procedures .
Action Environment
Analyse Biochimique
Biochemical Properties
Bisoxatin acetate plays a significant role in biochemical reactions. It increases peristalsis, which is the wave-like muscle contractions that move food through the digestive tract, and inhibits the absorption of water and ions in the intestine . This leads to an increase in the water content of the feces and its movement through the intestine .
Cellular Effects
The effects of Bisoxatin acetate on various types of cells and cellular processes are primarily related to its function as a laxative. It influences cell function by increasing peristalsis and inhibiting the absorption of water and ions in the intestine .
Molecular Mechanism
It is known that once dissociated from acetate, some Bisoxatin is absorbed with a Tmax of 4 hours . The absorbed compound is metabolized to bisoxatin glucuronide .
Metabolic Pathways
Bisoxatin acetate is involved in metabolic pathways where the absorbed compound is metabolized to bisoxatin glucuronide
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L'acétate de bisoxatine peut être synthétisé à partir de l'isatine. La synthèse implique la réaction de l'isatine avec des réactifs appropriés pour former le composé souhaité . Les détails spécifiques concernant les conditions de réaction et les réactifs utilisés dans la synthèse ne sont pas facilement disponibles dans la littérature.
Méthodes de Production Industrielle : Les méthodes de production industrielle de l'this compound ne sont pas bien documentées. Il est probable que la synthèse suive des voies similaires à celles utilisées en laboratoire, avec des optimisations pour l'échelle et l'efficacité.
Analyse Des Réactions Chimiques
Types de Réactions : L'acétate de bisoxatine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.
Réactifs et Conditions Courants : Les réactifs et les conditions spécifiques utilisés dans ces réactions peuvent varier considérablement en fonction du résultat souhaité. Les réactifs courants peuvent inclure des agents oxydants, des agents réducteurs et divers catalyseurs.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Des informations détaillées sur les produits formés à partir de réactions spécifiques de l'this compound ne sont pas facilement disponibles.
4. Applications de la Recherche Scientifique
L'this compound a plusieurs applications de recherche scientifique, notamment :
Industrie : Il est utilisé dans l'industrie pharmaceutique pour la production de médicaments laxatifs.
5. Mécanisme d'Action
Le mécanisme d'action précis de l'this compound n'est pas entièrement compris. Il est connu pour augmenter le péristaltisme et inhiber l'absorption de l'eau et des ions dans l'intestin . Cela augmente la teneur en eau des selles et favorise les mouvements intestinaux. Les cibles moléculaires et les voies impliquées dans ce processus ne sont pas bien caractérisées .
Composés Similaires:
Phénolphtaléine : Un autre laxatif stimulant qui agit en augmentant le péristaltisme.
Bisacodyl : Un laxatif stimulant qui augmente également le péristaltisme et inhibe l'absorption de l'eau dans l'intestin.
Comparaison : L'this compound est unique par sa structure chimique spécifique et son mécanisme d'action particulier, qui peut différer légèrement de celui d'autres laxatifs stimulants comme la phénolphtaléine et le bisacodyl . Son profil d'efficacité et de sécurité peut également varier par rapport à ces autres composés.
Comparaison Avec Des Composés Similaires
Phenolphthalein: Another stimulant laxative that works by increasing peristalsis.
Bisacodyl: A stimulant laxative that also increases peristalsis and inhibits water absorption in the intestine.
Comparison: Bisoxatin acetate is unique in its specific chemical structure and its particular mechanism of action, which may differ slightly from other stimulant laxatives like phenolphthalein and bisacodyl . Its effectiveness and safety profile may also vary compared to these other compounds.
Propriétés
IUPAC Name |
[4-[2-(4-acetyloxyphenyl)-3-oxo-4H-1,4-benzoxazin-2-yl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-15(26)29-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)30-16(2)27)23(28)25-21-5-3-4-6-22(21)31-24/h3-14H,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBJDQBSLZREAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2(C(=O)NC3=CC=CC=C3O2)C4=CC=C(C=C4)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048839 | |
| Record name | Bisoxatin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14008-48-1 | |
| Record name | Bisoxatin acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14008-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisoxatin acetate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisoxatin acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14654 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bisoxatin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(4-acetoxyphenyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISOXATIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W5LFS83K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Bisoxatin acetate and how does it induce its laxative effect?
A: Bisoxatin acetate is a stimulant laxative that acts locally on the colon to increase peristalsis and reduce water absorption. [, ] While its precise mechanism isn't fully elucidated in the provided research, stimulant laxatives generally work by:
Q2: How does the use of Bisoxatin acetate impact intestinal morphology in cases of diarrhea?
A: A study on rats comparing secretory and osmotic diarrhea, induced by Bisoxatin acetate and lactose respectively, found that both types of diarrhea led to intestinal hypertrophy. [] This hypertrophy was proportionate to the severity of diarrhea but independent of its cause (secretory vs. osmotic). Interestingly, despite greater mucosal damage observed in osmotic diarrhea, those rats absorbed more protein and fat, suggesting that morphological changes may not directly predict intestinal function. []
Q3: Are there any known concerns regarding the use of Bisoxatin acetate during lactation?
A: While the provided research doesn't specify concerns regarding Bisoxatin acetate use during lactation, a review on postpartum constipation interventions mentions that Bisoxatin acetate is not recommended for lactating women. [] This suggests potential risks or lack of safety data for this specific population. Consulting up-to-date medical guidelines and resources is crucial for informed decisions regarding medication use during lactation.
Q4: What are the limitations of the available research on Bisoxatin acetate for postpartum constipation?
A: The research on Bisoxatin acetate for postpartum constipation is limited by several factors: []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















